4,5-Dichloropyridine-2,3-diamine
Overview
Description
4,5-Dichloropyridine-2,3-diamine is an organic compound characterized by a pyridine ring substituted with two chlorine atoms and two amino groups. This compound is part of the chloropyridine family, which is known for its diverse applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloropyridine-2,3-diamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 4,5-dichloropyridine with ammonia or amines under controlled conditions to introduce the amino groups at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloropyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, often in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed:
Substitution Products: Compounds with hydroxyl or alkoxy groups replacing the chlorine atoms.
Oxidation Products: Various oxidized derivatives of the amino groups.
Scientific Research Applications
4,5-Dichloropyridine-2,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloropyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant interactions with cellular proteins .
Comparison with Similar Compounds
2,3-Dichloropyridine: Another chloropyridine derivative with different substitution patterns.
2,6-Dichloropyridine: Known for its use as a precursor in the synthesis of pharmaceuticals.
Pentachloropyridine: A highly chlorinated pyridine with broad applications in organic synthesis.
Uniqueness of 4,5-Dichloropyridine-2,3-diamine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Overview
4,5-Dichloropyridine-2,3-diamine (chemical formula: CHClN) is an organic compound belonging to the chloropyridine family. It features a pyridine ring with two chlorine substituents and two amino groups. This structural configuration contributes to its diverse biological activities, particularly in antimicrobial and anticancer research.
The compound is synthesized primarily through chlorination followed by amination of pyridine derivatives. The typical synthetic route involves:
- Chlorination : Chlorination of pyridine derivatives to introduce chlorine atoms at the 4 and 5 positions.
- Amination : Reaction with ammonia or primary amines to introduce amino groups at the 2 and 3 positions.
This compound is notable for its unique substitution pattern, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis.
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.
- Fungi : Candida albicans, Aspergillus fumigatus.
The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes, although specific targets are still under investigation .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as:
- Induction of apoptosis (programmed cell death).
- Inhibition of key signaling pathways involved in tumor growth.
Research has focused on its efficacy against various cancer cell lines, including breast and lung cancer cells. The presence of amino groups is believed to enhance its interaction with cellular receptors involved in cancer progression .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds can be insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Amino-2,6-dichloropyridine | Amino group at position 4 | Precursor in drug synthesis |
2,3-Diamino-6-chloropyridine | Chlorine at position 6 | Different reactivity patterns |
2,6-Dichloropyridine-3,4-diamine | Chlorines at positions 2 and 6 | Unique reactivity due to substituted positions |
This compound | Chlorines at positions 4 and 5 | Notable antimicrobial and anticancer properties |
This table highlights how variations in substitution can lead to differing biological activities among chlorinated pyridine derivatives.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial effectiveness of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability with minimum inhibitory concentrations (MICs) ranging from 20 µg/mL to 80 µg/mL depending on the strain tested . -
Anticancer Mechanism Investigation :
In vitro studies on lung cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that it induces apoptosis via activation of caspase pathways .
Future Directions
The ongoing research into the biological activity of this compound suggests promising potential for therapeutic applications. Future studies should focus on:
- Elucidating the precise molecular mechanisms underlying its antimicrobial and anticancer activities.
- Conducting in vivo studies to assess efficacy and safety profiles.
- Exploring structural modifications to enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
4,5-dichloropyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-10-5(9)4(8)3(2)7/h1H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJRSTWOQZULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670258 | |
Record name | 4,5-Dichloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662116-66-7 | |
Record name | 4,5-Dichloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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